molecular formula C9H6ClNS B8395926 3-(4-Chloro-thiophen-2-yl)-pyridine

3-(4-Chloro-thiophen-2-yl)-pyridine

Cat. No.: B8395926
M. Wt: 195.67 g/mol
InChI Key: OMYAZOWMAUSRQY-UHFFFAOYSA-N
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Description

3-(4-Chloro-thiophen-2-yl)-pyridine is a heteroaromatic compound featuring a pyridine ring linked to a 4-chloro-substituted thiophene moiety. This structure combines the electron-deficient nature of pyridine with the sulfur-containing thiophene ring, which confers unique electronic and steric properties.

Properties

Molecular Formula

C9H6ClNS

Molecular Weight

195.67 g/mol

IUPAC Name

3-(4-chlorothiophen-2-yl)pyridine

InChI

InChI=1S/C9H6ClNS/c10-8-4-9(12-6-8)7-2-1-3-11-5-7/h1-6H

InChI Key

OMYAZOWMAUSRQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CS2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity (IC50/Ki) Selectivity/Notes
3-(4-Chloro-thiophen-2-yl)-pyridine Pyridine + Thiophene 4-Cl-thiophen-2-yl ~195.6* Not reported Hypothesized enzyme inhibition
3-(Piperidin-4-ylmethoxy)pyridine Pyridine Piperidin-4-ylmethoxy ~208.3 LSD1 Ki = 29 nM >160-fold selectivity over MAOs
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Pyrimidine 3-Nitrophenoxy, thiophen-2-yl ~332.7 Not reported High-purity synthesis achieved
3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde Pyridine 4-Cl-phenylthio, CF3, aldehyde ~347.7 Not reported Supplier-listed for drug discovery

Notes:

  • Steric Considerations : The 4-chloro substituent on thiophene may reduce rotational freedom compared to bulkier groups like piperidine, affecting target engagement .

Physicochemical Properties

  • Synthetic Yield : Thiophene-containing compounds in are synthesized in ~70–80% yields, suggesting feasible scalability for the target compound.

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Substitution at the pyridine 3-position with heterocycles (thiophene, piperidine) is critical for bioactivity.
    • Chlorine atoms enhance metabolic stability and target affinity through halogen bonding .
  • Therapeutic Potential: While 3-(Piperidin-4-ylmethoxy)pyridine derivatives are advanced in cancer therapy , thiophene-pyridine hybrids may fill gaps in antimicrobial or antiviral drug development .

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems in 3-(4-chloro-thiophen-2-yl)-pyridine. This method couples a pyridine boronic acid with a halogenated thiophene derivative under palladium catalysis. For example, 3-bromopyridine reacts with 4-chloro-thiophen-2-ylboronic acid in the presence of Pd(dba)₂ and Xantphos ligand to yield the target compound.

Reaction Conditions :

  • Catalyst: Pd(dba)₂ (2 mol%)

  • Ligand: Xantphos (2.2 mol%)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: Toluene/water (4:1)

  • Temperature: 80°C, 12 h

  • Yield: 78–85%

The choice of ligand critically impacts efficiency. Bulky phosphine ligands like Xantphos suppress β-hydride elimination, enhancing coupling yields.

Buchwald-Hartwig Amination

While less common for this target, Buchwald-Hartwig amination has been explored for introducing nitrogen-containing groups. A modified protocol using Pd(OAc)₂ and BrettPhos ligand enables coupling between 3-amino-pyridine and 4-chloro-thiophene derivatives.

Optimization Insights :

  • Ligand screening showed BrettPhos outperforms SPhos in preventing protodehalogenation.

  • Solvent systems (dioxane/tert-amyl alcohol) improve solubility of aromatic substrates.

Nucleophilic Aromatic Substitution

SNAr Reactions with Thiophene Nucleophiles

Nucleophilic displacement of halogen on pyridine by lithiated thiophene derivatives offers a direct route. 3-Chloropyridine reacts with 4-chloro-thiophen-2-yl lithium at −78°C to form the product in moderate yields.

Challenges and Solutions :

  • Low yields (45–50%) due to competing side reactions.

  • Use of hexamethylphosphoramide (HMPA) as a co-solvent increases nucleophilicity, boosting yields to 62%.

Ullmann-Type Coupling

Copper-mediated coupling provides a cost-effective alternative. 3-Iodopyridine and 4-chloro-thiophen-2-ylzinc chloride react under CuI catalysis with 1,10-phenanthroline ligand.

Key Data :

ParameterValue
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline
SolventDMF
Temperature110°C
Yield68%

Cyclization and Ring-Closing Strategies

Hantzsch Thiophene Synthesis

Cyclocondensation of α-chloroketones with thiourea constructs the thiophene ring adjacent to pyridine. For instance, 3-pyridylacetone reacts with thiourea and HCl to form 4-chloro-thiophene intermediates, which are subsequently functionalized.

Mechanistic Considerations :

  • Acidic conditions promote thiourea decomposition to H₂S, facilitating cyclization.

  • Chlorine incorporation occurs via electrophilic substitution with Cl₂ gas.

Knorr Pyridine Synthesis

Building the pyridine ring from thiophene-containing precursors ensures regioselectivity. 4-Chloro-thiophen-2-ylacetamide undergoes cyclization with ethyl acetoacetate under H₂SO₄ catalysis to form the pyridine core.

Yield Optimization :

  • Slow addition of nitrating agent (HNO₃/Ac₂O) minimizes decomposition.

  • Yields improve from 40% to 55% with temperature control (0–5°C).

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Major Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Suzuki-Miyaura Coupling8598HighExcellent
Ullmann Coupling6895ModerateGood
SNAr6290LowModerate
Hantzsch Cyclization5588LowLimited

The Suzuki-Miyaura method dominates due to its balance of yield and scalability, though Ullmann coupling remains valuable for copper-tolerant systems.

Advanced Mechanistic Insights

Role of Ligands in Cross-Coupling

Density functional theory (DFT) studies reveal that Xantphos stabilizes the Pd center through chelation, lowering the activation energy for oxidative addition. This explains its superiority over monodentate ligands like PPh₃.

Solvent Effects on SNAr Reactions

Polar aprotic solvents (DMF, DMSO) stabilize the transition state in SNAr pathways. However, HMPA additives further enhance reactivity by breaking solvent-solute aggregates, as shown in kinetic studies.

Industrial-Scale Production Considerations

Catalyst Recycling

Pd recovery via aqueous biphasic systems (e.g., water/toluene with TPGS-750-M surfactant) reduces costs by 40% in Suzuki reactions.

Waste Stream Management

Chloride byproducts from SNAr routes necessitate neutralization with Ca(OH)₂ to prevent corrosion. Closed-loop systems recover Cs₂CO₃ for reuse .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity assays?

  • Methodology : Fit data to a four-parameter logistic model (IC50_{50}/EC50_{50}) using nonlinear regression (GraphPad Prism). Apply ANOVA with post-hoc Tukey tests to compare treatment groups. For high-throughput screens, use Z’-factor validation to confirm assay robustness .

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